2-Phenyl-7-(trifluoromethyl)quinoxaline
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Overview
Description
2-Phenyl-7-(trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmaceutical properties This compound is characterized by the presence of a phenyl group at the 2-position and a trifluoromethyl group at the 7-position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-7-(trifluoromethyl)quinoxaline typically involves the condensation of ortho-phenylenediamine with a trifluoromethyl-substituted diketone. This reaction is usually carried out under acidic conditions and requires heating to facilitate the formation of the quinoxaline ring . Another method involves the reaction of 2-bromoquinoxaline with trifluoromethyl-substituted phenylboronic acid under Suzuki-Miyaura coupling conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The use of microwave-assisted synthesis and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-7-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper are used in substitution reactions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
2-Phenyl-7-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-7-(trifluoromethyl)quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure and similar biological activities.
Quinazoline: Another nitrogen-containing heterocyclic compound with diverse pharmacological properties.
Cinnoline: A structural isomer of quinoxaline with distinct chemical reactivity and applications.
Uniqueness: 2-Phenyl-7-(trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature contributes to its potent biological activities and makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
102729-42-0 |
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Molecular Formula |
C15H9F3N2 |
Molecular Weight |
274.24 g/mol |
IUPAC Name |
2-phenyl-7-(trifluoromethyl)quinoxaline |
InChI |
InChI=1S/C15H9F3N2/c16-15(17,18)11-6-7-12-13(8-11)20-14(9-19-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
AUXRHQAIXXUFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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